1-(3,4-Dimethoxybenzyl)-4-(3-(6-chloropyridazinyl))piperazine
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Overview
Description
1-(6-Chloro-3-pyridazinyl)-4-(3,4-dimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 6-position and a piperazine ring substituted with a 3,4-dimethoxybenzyl group. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-3-pyridazinyl)-4-(3,4-dimethoxybenzyl)piperazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Chlorination: The pyridazine ring is then chlorinated at the 6-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Coupling Reaction: The final step involves the coupling of the 6-chloro-3-pyridazinyl moiety with the 3,4-dimethoxybenzyl group. This can be achieved through a nucleophilic substitution reaction using a suitable base, such as sodium hydride or potassium carbonate, in an appropriate solvent, such as dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of 1-(6-Chloro-3-pyridazinyl)-4-(3,4-dimethoxybenzyl)piperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-3-pyridazinyl)-4-(3,4-dimethoxybenzyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom at the 6-position of the pyridazine ring can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development due to its potential pharmacological activities.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-3-pyridazinyl)-4-(3,4-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(6-Chloro-3-pyridazinyl)-4-(3,4-dimethoxybenzyl)piperazine can be compared with other similar compounds, such as:
1-(6-Chloro-3-pyridazinyl)-4-benzylpiperazine: Lacks the dimethoxy groups on the benzyl moiety.
1-(6-Chloro-3-pyridazinyl)-4-(3-methoxybenzyl)piperazine: Contains only one methoxy group on the benzyl moiety.
1-(6-Chloro-3-pyridazinyl)-4-(4-methoxybenzyl)piperazine: Contains a methoxy group at the 4-position of the benzyl moiety.
The uniqueness of 1-(6-Chloro-3-pyridazinyl)-4-(3,4-dimethoxybenzyl)piperazine lies in the presence of two methoxy groups on the benzyl moiety, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
63978-33-6 |
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Molecular Formula |
C17H21ClN4O2 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
3-chloro-6-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C17H21ClN4O2/c1-23-14-4-3-13(11-15(14)24-2)12-21-7-9-22(10-8-21)17-6-5-16(18)19-20-17/h3-6,11H,7-10,12H2,1-2H3 |
InChI Key |
WAPCUBGTGCJROC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NN=C(C=C3)Cl)OC |
Origin of Product |
United States |
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